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Compound of Interest

Compound Name: CCT129202

Cat. No.: B1683943

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, mechanism of
action, and biological effects of CCT129202, a potent and selective Aurora kinase inhibitor.
Detailed experimental protocols and quantitative data are presented to facilitate further
research and development of this compound.

Chemical Structure and Properties

CCT129202 is a small molecule inhibitor belonging to the imidazopyridine class.[1] Its chemical
structure is characterized by a piperazinyl imidazo[4,5-b]pyridine scaffold.[2]

IUPAC Name: 2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridin-7-
yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide[2]

Molecular Formula: C23H25CINsOS[3]

SMILES:
CN(C)C(C=C1)=CC=C1C2=NC3=NC=C(CI)C(N4CCN(CC(NC5=NC=CS5)=0)CC4)=C3N2[3]

Mechanism of Action

CCT129202 functions as an ATP-competitive inhibitor of Aurora kinases, with a high degree of
selectivity for this family of serine/threonine kinases.[1][4] It demonstrates inhibitory activity
against Aurora A, Aurora B, and Aurora C.[4][5] The primary mechanism of CCT129202
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involves the direct inhibition of Aurora kinase activity, which disrupts critical mitotic processes.
The Aurora kinase family plays a pivotal role in centrosome maturation, chromosome
segregation, and cytokinesis.[2] Inhibition of these kinases by CCT129202 |leads to aberrant
mitosis, characterized by spindle defects, which ultimately results in the accumulation of cells
with a DNA content of 24N and the induction of apoptosis.[1][2]

A key downstream signaling pathway affected by CCT129202 involves the upregulation of the
cyclin-dependent kinase inhibitor p21.[2][6] The induction of p21 leads to the
hypophosphorylation of the Retinoblastoma protein (Rb).[2][6] Hypophosphorylated Rb remains
active and binds to the E2F transcription factor, thereby inhibiting its activity.[2] This sequence
of events culminates in the decreased transcription of target genes essential for cell cycle
progression, such as thymidine kinase 1 (TK1).[1][2]
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CCT129202 mechanism of action pathway.

Quantitative Data

The biological activity of CCT129202 has been quantified through various in vitro assays. The
following tables summarize the key inhibitory concentrations.

Table 1: In Vitro Kinase Inhibitory Activity of CCT129202

Target ICs0 (NM) Ki (nM)
Aurora A 42[4] 49.8[4]
Aurora B 198[4]

Aurora C 227[4]

Table 2: In Vitro Growth Inhibition (Glso) of CCT129202 in Human Cancer Cell Lines
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Cell Line Cancer Type Glso (M)
MV4-11 Leukemia 0.08[4]
COLO 205 Colon 0.08 - 1.2[3]
SW620 Colon 0.08 - 1.2[3]
HCT116 Colon 0.08 - 1.2[3]
HT-29 Colon 0.08 - 1.2[3]
KW12 Colon 0.08 - 1.2[3]
HelLa Cervical 0.08 - 1.2[3]
A2780 Ovarian 0.08 - 1.2[3]
OVCAR-8 Ovarian 0.08 - 1.2[3]
MDA-MB-157 Breast 1.7[4]
MB4-11 - 0.08 - 1.2[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Aurora Kinase Inhibition Assay

This protocol outlines the procedure to determine the in vitro inhibitory activity of CCT129202
against Aurora kinases.
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Aurora Kinase Inhibition Assay Workflow

Prepare Reagents:
- Recombinant Aurora Kinase (A, B, or C)
- Kinase Buffer (50 mM Tris pH 7.5, 10 mM NacCl, 2.5 mM MgClz, 1 mM DTT)
- y-32P-ATP
- CCT129202 (various concentrations)

Set up Kinase Reaction:

Combine kinase, buffer, y-32P-ATP,
and CCT129202

Incubate at 30°C for 30 minutes

Stop Reaction
(add sample buffer)

Separate Proteins by SDS-PAGE
(Novex Tris-Glycine gels)

Dry Gel on Vacuum Drier
(80°C for 1 hour)

Expose to Autoradiography Film

Analyze Film and Calculate I1Cso

Click to download full resolution via product page

Workflow for in vitro Aurora kinase assay.
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Methodology:

« Recombinant human Aurora A, B, or C (e.g., as GST-fusion proteins expressed in
baculovirus) are used.[4]

e The kinase reactions are performed in a kinase buffer (50 mM Tris pH 7.5, 10 mM NaCl, 2.5

mM MgClz, and 1 mM DTT).[7]

e The reaction mixture contains y-32P-ATP, the respective Aurora kinase, and varying
concentrations of CCT129202.[4]

» The reactions are incubated for 30 minutes at 30°C.[7]

e The reaction is terminated by the addition of sample buffer.[5]

» The reaction products are separated on Novex Tris-Glycine gels.[4]
e The gel is dried on a vacuum gel drier at 80°C for 1 hour.[4]

e The dried gel is exposed to Kodak-Biomax XR film for autoradiography.[4]

e The concentration of CCT129202 that inhibits kinase activity by 50% (ICso) is calculated from

the autoradiogram.[4]

Cell Proliferation (MTT) Assay

This protocol details the measurement of the anti-proliferative effects of CCT129202 on cancer

cell lines.
Methodology:

e Cancer cell lines (e.g., Colo205, SW620, HCT116, HT29, KW12, Hela, A2780, OVCARS,
MDA-MB-157, and MV4-11) are seeded in 96-well plates.[7]

o Cells are treated with a range of CCT129202 concentrations (typically 0 to 50 uM) for 72
hours.[4]
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After the incubation period, cell proliferation is assessed using a colorimetric 3-(4,5-
dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4]

The absorbance is measured at 570 nm using a microplate reader.[4]

The half-maximal growth inhibition (Glso) values are calculated from the dose-response
curves.

Western Blot Analysis for p21 and Rb Phosphorylation

This protocol is for detecting changes in protein expression and phosphorylation status in
response to CCT129202 treatment.

Methodology:

HCT116, HT29, or Hela cells are treated with various concentrations of CCT129202 for a
specified time (e.g., 24 hours).[6][8]

As a control, cells can be treated with a vehicle (e.g., 0.1% DMSO).[6]
Following treatment, cells are lysed, and total protein is extracted.

Protein concentration is determined, and equal amounts of protein (e.g., 15 ug) are
separated by SDS-PAGE.[9]

The separated proteins are transferred to a PVDF membrane.[10]

The membrane is blocked (e.g., with 5% fat-free milk in Tris-buffered saline) and then
incubated with primary antibodies against p21, phospho-Rb (e.g., Ser780), and total Rb.[8]
[11]

A loading control, such as GAPDH or B-tubulin, is also probed to ensure equal protein
loading.[8][9]

The membrane is then incubated with a corresponding horseradish peroxidase-conjugated
secondary antibody.[10]

The protein bands are visualized using an enhanced chemiluminescence detection system.
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In Vivo HCT116 Xenograft Model

This protocol describes the evaluation of the in vivo anti-tumor efficacy of CCT129202.

HCT116 Xenograft Model Workflow

Prepare HCT116 Cell Suspensionj

(e.g., 1 x 107 cells)

Subcutaneously Implant Cells

into Flanks of Immunocompromised Mice
(e.g., athymic nude or NOD/SCID)

Allow Tumors to Establish
(e.g., 50-150 mm3)

i

Randomize Mice into
Treatment and Control Groups

Administer CCT129202 (e.g., 100 mg/kg, i.p.)
or Vehicle Control Daily

Monitor Tumor Volume and Body Weight
(e.g., 2-3 times weekly)

'

Continue Treatment for a Defined Period
(e.g., 9 days)

Analyze Tumor Growth Inhibition
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Workflow for in vivo HCT116 xenograft study.

Methodology:
e HCT116 human colon carcinoma cells are cultured and harvested.[12]

e Asuspension of HCT116 cells (e.g., 1 x 107 cells) is subcutaneously injected into the flanks
of immunocompromised mice (e.g., female NCr athymic or NOD/SCID mice).[4][13]

e Tumors are allowed to grow to a palpable size (e.g., a mean diameter of ~5 mm or a volume
of 50-150 mm?).[13]

» Mice are then randomized into treatment and control groups.[13]

e CCT129202 is administered, for example, intraperitoneally (i.p.) at a dose of 100 mg/kg daily
for a specified duration, such as 9 days.[6]

e The control group receives a vehicle solution (e.g., 10% DMSO, 5% Tween 20, and 85%
sterile saline).

e Tumor volumes are measured regularly (e.g., three times weekly) using calipers.[13]
e Mouse body weights are also monitored throughout the study.

o The anti-tumor efficacy is determined by comparing the tumor growth in the CCT129202-
treated group to the control group.[6]

Disclaimer: All animal procedures should be conducted in accordance with approved
institutional and national guidelines for the care and use of laboratory animals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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